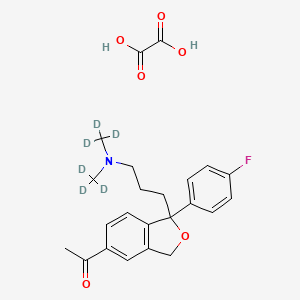

Acetyl Citalopram-d6 Oxalate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H26FNO6 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

1-[1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone;oxalic acid |

InChI |

InChI=1S/C21H24FNO2.C2H2O4/c1-15(24)16-5-10-20-17(13-16)14-25-21(20,11-4-12-23(2)3)18-6-8-19(22)9-7-18;3-1(4)2(5)6/h5-10,13H,4,11-12,14H2,1-3H3;(H,3,4)(H,5,6)/i2D3,3D3; |

InChI Key |

AMKLHBUGFZIUMQ-HVTBMTIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Derivatization of Deuterated Citalopram Analogs

Methodologies for Regiospecific Deuterium (B1214612) Incorporation into the Citalopram (B1669093) Core Structure

The synthesis of Citalopram-d6, the core of the target molecule, focuses on introducing deuterium at the two N-methyl groups. This specific labeling is valuable for studying the effects of deuteration on N-demethylation, a primary metabolic pathway for citalopram. dtic.mil A common and effective strategy involves the alkylation of a secondary amine precursor, such as nordesmethylcitalopram or desmethylcitalopram (B1219260), with a deuterated methylating agent.

A representative synthetic route begins with desmethylcitalopram as the starting material. This precursor is then subjected to N-alkylation using a deuterated methyl source. Trideuteromethyl iodide (CD₃I) is an exemplary reagent for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the secondary amine, facilitating its reaction with the electrophilic CD₃I. This step is performed twice or with an excess of the reagent to ensure the formation of the N,N-bis(trideuteromethyl) amine.

Table 1: Key Reaction for Deuterium Incorporation

| Step | Reactant | Reagent | Product | Purpose |

|---|

This method ensures that the deuterium atoms are placed specifically on the N-methyl groups, resulting in the desired Citalopram-d6 intermediate with high isotopic purity. scbt.comsigmaaldrich.com

Synthetic Routes for Acetylation and Subsequent Formation of Oxalate (B1200264) Salt Derivatives

With the Citalopram-d6 intermediate in hand, the next phase involves introducing the acetyl group and converting the final compound into its stable oxalate salt.

Synthesis of the Acetyl Analog:

As direct acetylation of the tertiary amine in Citalopram-d6 is not feasible, the synthesis of an acetyl-functionalized analog requires modification of the core structure's synthesis. A plausible route involves using a starting material that already contains an acetyl group. Instead of the standard 5-cyanophthalide (B15270) or 5-bromophthalide (B15269) used in many citalopram syntheses, nih.gov a 5-acetylphthalide precursor would be employed.

The synthesis would proceed via a double Grignard reaction on 5-acetylphthalide. nih.gov

First Grignard Reaction: Reaction with 4-fluorophenylmagnesium bromide.

Second Grignard Reaction: Introduction of the side chain using (3-(N,N-bis(trideuteromethyl)amino)propyl)magnesium chloride. This Grignard reagent is prepared from the corresponding chloro-precursor, which itself is synthesized from desmethyl precursors and CD₃I.

Cyclization: An acid-catalyzed cyclization of the resulting diol intermediate yields the final "Acetyl Citalopram-d6" free base, characterized by a ketone group at the 5-position of the isobenzofuran (B1246724) ring.

Formation of the Oxalate Salt:

The conversion of the synthesized free base into its oxalate salt is a standard procedure to enhance stability and handling properties. sciencemadness.orgsciencemadness.org The free base of Acetyl Citalopram-d6 is dissolved in a suitable organic solvent, such as isopropanol (B130326) or ethanol. A stoichiometric amount of oxalic acid, also dissolved in the same solvent, is then added to the solution. The Acetyl Citalopram-d6 Oxalate salt typically precipitates from the solution upon mixing or after a short period of stirring. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment of Synthesized Analogs

Rigorous analytical techniques are essential to confirm the identity, structure, and purity of the synthesized this compound.

NMR spectroscopy is a powerful tool for verifying the successful and site-specific incorporation of deuterium. sigmaaldrich.com

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Acetyl Citalopram-d6, the characteristic singlet corresponding to the six protons of the N(CH₃)₂ group (typically around 2.1-2.2 ppm in citalopram) would be absent or significantly diminished. mdpi.com This absence provides strong evidence of successful deuteration at the target site. New signals, such as a singlet for the acetyl group's methyl protons (expected around 2.6 ppm), would confirm the presence of the acetyl moiety.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum would show a distinct resonance peak in the region where the N-methyl protons would typically appear, confirming the presence of deuterium at the intended N-CD₃ positions. sigmaaldrich.com The integration of this peak can also provide a quantitative measure of the deuteration level.

¹³C NMR: The carbon signals for the deuterated methyl groups will appear as a multiplet due to C-D coupling, and their resonance may be slightly shifted compared to the non-deuterated analog.

Table 2: Expected Key ¹H NMR Spectral Data

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Observation for Acetyl Citalopram-d6 |

|---|---|---|---|

| Aromatic Protons | ~7.0 - 7.8 | Multiplets | Unchanged from parent structure |

| -O-CH₂- | ~5.1 - 5.2 | Doublets | Unchanged from parent structure |

| Acetyl -COCH₃ | ~2.6 | Singlet | Confirms presence of acetyl group |

HRMS is indispensable for confirming the elemental composition of the synthesized molecule. It provides a highly accurate mass-to-charge ratio (m/z) measurement, allowing for the unambiguous determination of the molecular formula. For the protonated molecular ion of the Acetyl Citalopram-d6 free base [M+H]⁺, the experimentally measured exact mass must align with the theoretical value calculated for the formula C₂₂H₂₀D₆FN₂O₂⁺. This confirmation is crucial for verifying that both the deuteration and acetylation steps were successful. researchgate.netresearchgate.net

Assessment of Isotopic Enrichment and Stereochemical Purity in Deuterated Analog Synthesis

Isotopic Enrichment:

The isotopic purity, or enrichment, of the final compound is a critical parameter. Mass spectrometry is the primary technique for this assessment. researchgate.netresearchgate.net By analyzing the ion cluster for the molecular ion, the relative abundances of different isotopologues (molecules differing only in their isotopic composition) can be determined. For Acetyl Citalopram-d6, the analysis would focus on the relative intensities of the following ions:

d6: The target molecule containing six deuterium atoms.

d5, d4, d3...: Molecules containing fewer than six deuterium atoms.

d0: The non-deuterated version of the molecule.

The percentage of isotopic enrichment is calculated based on the abundance of the d6 species relative to the sum of all related isotopologues. A high isotopic enrichment (typically >98%) is desired for applications in metabolic studies.

Stereochemical Purity:

Citalopram has one chiral center, meaning it exists as two enantiomers: S-citalopram (escitalopram) and R-citalopram. The therapeutic activity primarily resides in the S-enantiomer. mdpi.com Therefore, assessing the stereochemical purity of the synthesized this compound is essential.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis. mdpi.comnih.govscispace.comjocpr.com The sample is injected into an HPLC system equipped with a column capable of separating enantiomers, such as a cellulose- or amylose-based CSP. mdpi.comresearchgate.net By comparing the retention times of the synthesized compound to those of known standards for the R- and S-enantiomers, the enantiomeric composition can be determined. The enantiomeric excess (% ee) is then calculated to quantify the purity of the desired S-enantiomer.

Table 3: Analytical Techniques for Purity Assessment

| Purity Type | Technique | Principle | Outcome |

|---|---|---|---|

| Isotopic | High-Resolution Mass Spectrometry (HRMS) | Measures the relative abundance of different isotopologues (d0 to d6). | Percentage of isotopic enrichment. |

Development and Validation of Advanced Analytical Methodologies for Acetyl Citalopram D6 Oxalate

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS method development is a systematic process that involves optimizing both the chromatographic separation and the mass spectrometric detection of the target analyte and its internal standard. nih.govresearchgate.net This ensures that the compound is effectively separated from matrix components and detected with high specificity and sensitivity.

The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and baseline separation of the analyte from endogenous interferences and its non-deuterated counterparts within a reasonable analysis time. tijer.org For citalopram (B1669093) and its related compounds, reverse-phase chromatography is commonly employed.

Key parameters that are optimized include:

Stationary Phase: C18 columns, such as the ZORBAX Eclipse Plus C18 or Develosil ODS HG-5 RP C18, are frequently used for the separation of citalopram and its metabolites. nih.govtijer.org These columns provide good retention and separation for moderately polar compounds.

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing additives to improve peak shape and ionization efficiency. nih.govtijer.orgnih.gov Common additives include formic acid (0.1%) and ammonium (B1175870) acetate (B1210297) (10 mmol/L), which help to protonate the analyte for positive ion mode detection. nih.govnih.gov Gradient elution is often used to ensure efficient separation and a shorter run time. nih.gov

Flow Rate: The flow rate is optimized to balance analysis time with separation efficiency, with typical rates around 0.35 to 1.0 mL/min. tijer.orgnih.gov

Column Temperature: Maintaining a consistent column temperature, often around 25°C, helps to ensure reproducible retention times and peak shapes. nih.gov

The optimization process aims to resolve the analyte of interest from other compounds that could interfere with its quantification. researchgate.net For instance, a method developed for citalopram achieved a retention time of 3.727 minutes using an Agilent Eclipse XDB C18 column with a mobile phase of acetate buffer (pH 4.5) and acetonitrile (65:35 v/v). pharmaresearchlibrary.org

Table 1: Example Chromatographic Conditions for Citalopram Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) tijer.org | ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3.0) (20:80 v/v) tijer.org | Methanol with 0.1% formic acid and Water with 0.1% formic acid and 10 mmol/L ammonium acetate nih.gov |

| Flow Rate | 1.0 ml/min tijer.org | 0.35 mL min-1 nih.gov |

| Detection | UV at 239 nm tijer.org | Tandem Mass Spectrometry nih.gov |

| Run Time | < 7 minutes tijer.org | 6 minutes nih.gov |

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. cuni.cz It involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. cuni.czwikipedia.org This precursor-to-product ion pair is known as a "transition." wikipedia.org

For Acetyl Citalopram-d6, the process would involve:

Precursor Ion Selection: Determining the exact mass of the protonated molecule. This would be higher than that of citalopram (m/z 325.3) due to the addition of an acetyl group and six deuterium (B1214612) atoms.

Fragmentation: The precursor ion is fragmented using collision-induced dissociation (CID). The collision energy is optimized to maximize the signal of the desired product ion. nih.gov

Product Ion Selection: One or more stable and abundant product ions are selected for monitoring. For citalopram, a common transition is 325.3 → 109.0. semanticscholar.org The fragmentation pattern for Acetyl Citalopram-d6 would be predicted and confirmed experimentally to select the most intense and specific product ions.

The use of scheduled MRM algorithms can further enhance the method by monitoring each transition only around its expected elution time, allowing for the analysis of many more analytes in a single run while maintaining optimal dwell times and quantitative precision. sciex.com

Table 2: Example MRM Transitions for Citalopram Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Citalopram | 325.3 | 109.0 | semanticscholar.org |

| Escitalopram Oxalate (B1200264) | - | 262.0, 109.0 | nih.gov |

| Desipramine (Internal Standard) | 267.3 | 72.2 | semanticscholar.org |

Bioanalytical Method Validation for Research Matrices

Once an LC-MS/MS method is developed, it must be validated to demonstrate its reliability for the intended application. Bioanalytical method validation is performed according to guidelines from regulatory bodies and ensures the integrity of the data generated. nih.gov The use of a deuterated internal standard like Acetyl Citalopram-d6 is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus improving the accuracy and precision of the measurement. nih.gov

Specificity: This parameter assesses the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. pharmaresearchlibrary.org It is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. tijer.org Calibration curves are generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.99. tijer.orgpharmaresearchlibrary.org For citalopram, linearity has been demonstrated over ranges such as 5 to 20 µg/ml and 100-600µg/ml. tijer.orgrjptonline.org The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. tijer.org The accuracy is expressed as the percent deviation from the nominal value, and precision is expressed as the relative standard deviation (%RSD). Acceptance criteria are often within ±15% for both parameters (±20% at the LLOQ).

Recovery: This measures the efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration. Recoveries for citalopram have been reported in the range of 98.65% to 101.72%. pharmaresearchlibrary.org

Table 3: Example Validation Parameters for Citalopram Assays

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 50-600 µg/ml | nih.gov |

| Correlation Coefficient (r²) | > 0.9999 | nih.gov |

| Intra-day Precision (%RSD) | < 0.63% | nih.gov |

| Inter-day Precision (%RSD) | < 0.63% | nih.gov |

| Accuracy (Recovery %) | 99.38-100.41% | nih.gov |

| Limit of Detection (LOD) | 0.5 µg/ml | nih.gov |

| Limit of Quantification (LOQ) | 1.3 µg/ml | nih.gov |

Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix. nih.govlongdom.org These effects can lead to ion suppression (decreased signal) or enhancement (increased signal), potentially compromising the accuracy of the results. longdom.orgnih.gov

Matrix effects are assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. nih.gov The use of a stable isotope-labeled internal standard, such as Acetyl Citalopram-d6, is the most effective way to compensate for matrix effects. griffith.edu.au Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, allowing for a reliable and accurate quantification through the peak area ratio. griffith.edu.au

Role of Acetyl Citalopram-d6 Oxalate as a Stable Isotope-Labeled Internal Standard

In the realm of quantitative analysis, particularly in bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. waters.com this compound serves as an ideal SIL-IS for the quantification of its non-labeled counterpart, Acetyl Citalopram. The fundamental principle behind its efficacy lies in its chemical and physical similarity to the analyte of interest. waters.com

Incorporating six deuterium (d6) atoms into the dimethylamino group of the molecule results in a compound that is chemically identical to Acetyl Citalopram but has a distinct mass-to-charge (m/z) ratio. This property is paramount in mass spectrometry, as the instrument can differentiate between the analyte and the internal standard based on their mass difference, while their behavior during sample preparation and analysis remains nearly identical. waters.com this compound is expected to co-elute chromatographically with the unlabeled analyte and exhibit the same response to variations in sample extraction, handling, and ionization efficiency in the mass spectrometer's source. waters.comnih.gov By adding a known quantity of this compound to every sample, it acts as a reliable tracer to correct for procedural variability, thereby enhancing the robustness and reliability of the analytical method. waters.comthermofisher.com

The primary strategy for applying this compound as an internal standard involves adding a precise and consistent amount to all samples—including calibration standards, quality control (QC) samples, and unknown study samples—at the earliest possible stage of the sample preparation process. nih.gov This ensures that any loss of analyte during subsequent steps, such as liquid-liquid extraction, solid-phase extraction, or protein precipitation, is mirrored by a proportional loss of the internal standard. waters.com

Normalization is the mathematical process that corrects the analyte's response using the internal standard's response. The quantification is not based on the absolute signal of the analyte but on the ratio of the analyte's peak area to the internal standard's peak area. thermofisher.com This ratio is then used to construct the calibration curve and determine the concentration of the analyte in unknown samples. This approach effectively compensates for a wide range of potential errors, including:

Variability in Extraction Recovery: Inefficiencies or inconsistencies in the sample cleanup and extraction process. waters.com

Matrix Effects: Suppression or enhancement of the analyte's ionization signal caused by co-eluting compounds from the sample matrix (e.g., plasma, urine). waters.comthermofisher.com The SIL-IS experiences the same matrix effects as the analyte, so the ratio remains constant. thermofisher.com

Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run, such as changes in injection volume or detector sensitivity. thermofisher.com

The effectiveness of this normalization strategy can be evaluated by monitoring the precision of QC samples. A significant reduction in the coefficient of variation (%CV) is typically observed when using an internal standard compared to relying on the analyte's raw peak area alone. nih.govacs.org

| QC Sample ID | Analyte Peak Area (Raw Data) | IS Peak Area (Acetyl Citalopram-d6) | Analyte/IS Ratio (Normalized Data) |

|---|---|---|---|

| QC-Low-1 | 48,500 | 98,000 | 0.495 |

| QC-Low-2 | 53,000 | 105,000 | 0.505 |

| QC-Low-3 | 45,000 | 91,000 | 0.495 |

| QC-Low-4 | 55,000 | 108,000 | 0.509 |

| QC-Low-5 | 49,000 | 99,000 | 0.495 |

| Mean | 50,100 | 100,200 | 0.500 |

| Std. Dev. | 3,975 | 6,611 | 0.007 |

| %CV | 7.9% | 6.6% | 1.4% |

This table demonstrates how calculating the ratio of the analyte to the internal standard (IS) significantly reduces the percent coefficient of variation (%CV), indicating improved precision.Ensuring the long-term stability of both the analyte and the internal standard within the biological matrix is crucial for the integrity of study results, especially for samples that may be stored for extended periods before analysis. For this compound, stability considerations encompass both its chemical integrity and isotopic stability.

Chemical Stability: The molecule must remain intact and not degrade under the specified storage conditions. Forced degradation studies on the parent compound, Citalopram, have shown susceptibility to degradation under acidic and alkaline hydrolysis conditions. nih.govresearchgate.net Therefore, the pH of the biological matrix and storage solutions is a critical factor. Stability evaluations should be designed to mimic the entire lifecycle of a sample, from collection to final analysis.

Isotopic Stability: The deuterium labels on the molecule must not exchange with hydrogen atoms from the sample matrix or solvents. The d6 labels on the N-dimethyl group of Acetyl Citalopram are on carbon atoms and are generally not susceptible to back-exchange under typical biological and analytical conditions. However, this should be confirmed during method development.

Method validation for bioanalytical assays typically includes a battery of stability tests as recommended by regulatory guidelines. europa.eu These tests are essential to define the acceptable storage conditions and duration for study samples.

| Stability Test | Purpose | Typical Conditions |

|---|---|---|

| Freeze-Thaw Stability | To assess the impact of repeated freezing and thawing of samples, which can occur during sample retrieval. | Analyze QC samples after they have undergone at least three freeze-thaw cycles (e.g., frozen at -20°C or -80°C, then thawed to room temperature). |

| Short-Term (Bench-Top) Stability | To determine if the compound is stable at room temperature for the duration of sample preparation. | Keep QC samples on the bench at room temperature for a period equal to or greater than the expected sample handling time (e.g., 4-24 hours) before analysis. |

| Long-Term Stability | To establish the maximum permissible storage duration for study samples at a specified temperature. | Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at set time points (e.g., 1, 3, 6, 12 months). europa.eu |

| Post-Preparative Stability | To ensure the processed sample (e.g., after extraction and reconstitution) is stable in the autosampler until injection. | Store processed QC samples in the autosampler for the maximum anticipated run time and re-analyze. |

| Stock Solution Stability | To confirm the stability of the internal standard in its stock and working solutions under defined storage conditions. | Analyze stored stock and working solutions of this compound at various time points and compare the response to a freshly prepared solution. |

Stability is confirmed if the mean concentration of the analyzed QC samples is within ±15% of the nominal concentration.Applications in Preclinical and Mechanistic Biotransformation Research

Elucidation of Metabolic Pathways of Citalopram (B1669093) and its Acetylated Derivatives using Stable Isotope Tracers

Stable isotope-labeled compounds are indispensable for accurately tracing and quantifying metabolites, providing unparalleled insight into the biotransformation pathways of a parent drug. nih.govspringernature.comescholarship.org By using a deuterated standard like Acetyl Citalopram-d6 Oxalate (B1200264), researchers can spike biological samples to precisely measure the formation of citalopram's metabolites, overcoming challenges of ion suppression and extraction variability in mass spectrometry. ox.ac.uk

The metabolism of citalopram is extensive and primarily occurs in the liver. The main metabolic pathways involve N-demethylation, N-oxidation, and deamination. drugbank.comclinpgx.org The primary metabolites formed are N-desmethylcitalopram (DCIT) and N-didesmethylcitalopram (DDCIT). nih.gov Another significant route is the deamination of the propylamine (B44156) side chain to form the citalopram propionic acid derivative. drugbank.comnih.gov While the acetylated derivative is less characterized in metabolic pathways, a labeled standard is crucial for investigating its potential formation and subsequent metabolism.

Table 1: Major Metabolic Pathways of Citalopram and Involved Enzymes

| Pathway | Parent Compound | Metabolite | Key Enzymes |

| N-Demethylation | Citalopram | N-desmethylcitalopram (DCIT) | CYP2C19, CYP3A4, CYP2D6 |

| N-Demethylation | N-desmethylcitalopram | N-didesmethylcitalopram (DDCIT) | CYP2D6 |

| N-Oxidation | Citalopram | Citalopram N-oxide | Monoamine Oxidase (MAO-A, MAO-B) |

| Deamination/Oxidation | Citalopram | Citalopram Propionic Acid Derivative | Monoamine Oxidase (MAO-A, MAO-B), Aldehyde Oxidase |

In Vitro Biotransformation Studies Utilizing Microsomal and Recombinant Enzyme Systems

In vitro systems are fundamental to identifying the specific enzymes responsible for a drug's metabolism. Human liver microsomes, which contain a rich complement of cytochrome P450 (CYP) enzymes, are commonly used for this purpose. upums.ac.in Studies using these systems have shown that the N-demethylation of citalopram to its primary active metabolite, N-desmethylcitalopram, is mediated by multiple CYP isoforms, primarily CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. clinpgx.orgresearchgate.net The subsequent demethylation to N-didesmethylcitalopram is predominantly catalyzed by CYP2D6. researchgate.net

Further investigations have utilized recombinant enzyme systems, where a single human CYP enzyme is expressed in a cell line, to confirm the contribution of each isoform. These studies have provided detailed kinetic data (Km and Vmax values) for each metabolic step. researchgate.net In addition to CYPs, monoamine oxidases (MAO-A and MAO-B) have been identified, particularly in liver and brain tissue preparations, as the key enzymes responsible for the deamination pathway that leads to the citalopram propionic acid derivative. nih.govnih.gov In all such in vitro experiments, stable isotope-labeled standards are essential for the accurate quantification of the minute quantities of metabolites formed, allowing for precise enzyme kinetic calculations.

Preclinical in vivo studies in animal models are critical for understanding the pharmacokinetic profile of a drug. Following administration of citalopram to animal models, biological samples such as blood, plasma, and urine are collected over time to determine its absorption, distribution, metabolism, and excretion (ADME) properties. drugbank.com The plasma concentrations of citalopram and its metabolites are typically higher for the R-enantiomer than the S-enantiomer, which is attributed to the stereoselective metabolism by CYP enzymes. mdpi.com

In these preclinical studies, bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are employed to measure the concentrations of the parent drug and its metabolites. The use of a stable isotope-labeled internal standard, such as Acetyl Citalopram-d6 Oxalate for an acetylated analog, is the gold standard for such quantitative analyses. It ensures high precision and accuracy by correcting for any analyte loss during sample preparation and for variations in instrument response. This allows for the reliable determination of key pharmacokinetic parameters, including half-life, peak plasma concentration (Cmax), and area under the curve (AUC). drugbank.com

Utility in Impurity Profiling and Degradation Product Characterization of Citalopram Formulations

Ensuring the purity and stability of active pharmaceutical ingredients (APIs) and their finished formulations is a regulatory requirement. Citalopram, like many pharmaceuticals, is susceptible to degradation under various environmental conditions, leading to the formation of degradation products. scielo.brscholarsresearchlibrary.com Furthermore, impurities can be introduced during the manufacturing process. nih.gov this compound can serve as an internal standard for the development of validated, stability-indicating analytical methods to identify and quantify these impurities and degradation products.

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a drug and to identify potential degradation products. tijer.org Citalopram has been subjected to stress conditions as per International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic, basic), oxidation, heat, and photolysis. scielo.brnih.govresearchgate.net These studies have revealed that citalopram is particularly unstable under hydrolytic and photolytic conditions. scielo.br

Several degradation products have been identified and characterized using techniques like LC-MS, NMR, and FT-IR. nih.gov Key identified products include citalopram carboxamide (formed under hydrolytic conditions) and citalopram N-oxide (formed under oxidative and photolytic conditions). scielo.br A novel impurity, 3-hydroxycitalopram N-oxide, was also identified under hydrolytic stress. scielo.br

Table 2: Summary of Citalopram Forced Degradation Studies

| Stress Condition | Degradation Observed | Major Degradation Products Identified | Reference |

| Acid Hydrolysis | Yes | Citalopram Carboxamide, 3-hydroxycitalopram N-oxide | scielo.br |

| Base Hydrolysis | Yes | Citalopram Carboxamide | scielo.br |

| Oxidative (H₂O₂) | Yes | Citalopram N-oxide | scielo.br |

| Photolytic | Yes | Citalopram N-oxide, others | scielo.brnih.gov |

| Thermal (Dry Heat) | No/Minimal | Stable in solid state | scielo.br |

Tracking Degradation Pathways and Elucidating Degradation Mechanisms

By identifying the structures of products formed under specific stress conditions, researchers can propose degradation pathways. For example, the formation of citalopram carboxamide from the nitrile group is a clear hydrolytic pathway. scielo.br Photodegradation pathways are more complex and can involve reactions with reactive oxygen species like hydroxyl radicals (·OH) or singlet oxygen (¹O₂), leading to products such as N-oxide or those resulting from C-C/C-N bond cleavage. nih.gov The use of a stable isotope-labeled internal standard in quantitative assays allows for the precise tracking of the disappearance of the parent drug and the appearance of degradation products over time, which is crucial for elucidating the kinetics and mechanisms of these degradation pathways.

Contributions to Advanced Bioanalytical Research for Investigating Drug-Metabolizing Enzyme Activity

Beyond its use in studying the metabolism of a specific drug, this compound and similar labeled compounds are valuable tools for investigating the activity of drug-metabolizing enzymes themselves. This is particularly relevant in the field of pharmacogenetics, which studies how genetic variations in metabolic enzymes affect drug response. nih.gov

For instance, a stable isotope-labeled substrate can be used in in vitro assays with human liver microsomes or recombinant enzymes to phenotype enzyme activity. In such an assay, the rate of formation of a specific metabolite is measured as a proxy for the activity of the enzyme that produces it. For example, the rate of N-desmethylcitalopram formation can be used to determine the activity of CYP2C19 in a liver sample. researchgate.net By using a deuterated internal standard corresponding to the metabolite of interest, researchers can achieve the high level of analytical sensitivity and accuracy required to detect subtle differences in enzyme activity between individuals, which may be due to genetic polymorphisms. nih.gov This information is critical in preclinical research for predicting potential drug-drug interactions and understanding inter-individual variability in drug metabolism.

Theoretical and Computational Approaches in Citalopram Analog Research

Quantum Chemical Calculations for Conformational Analysis and Molecular Energetics

Quantum chemical calculations are essential for understanding the three-dimensional structure (conformation) and energy landscape of molecules. nih.govspringernature.com For citalopram (B1669093) analogs, these calculations can predict the most stable conformations and the energy barriers between them. This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific shape to bind to its target, such as the serotonin (B10506) transporter (SERT). bohrium.comresearchgate.net

Key applications of quantum chemical calculations in this context include:

Determining the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).

Calculating the relative energies of different conformers to understand their population distribution at physiological temperatures.

Investigating the impact of isotopic substitution on the molecule's geometry and energetics.

Such computational studies can guide the synthesis of new analogs with optimized conformational properties for enhanced therapeutic activity.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate/Metabolite Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand), like a citalopram analog, and a biological macromolecule, such as an enzyme or a transporter protein. nih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov For citalopram analogs, docking studies can identify the key amino acid residues in the SERT binding pocket that interact with the drug. bohrium.comresearchgate.net This information is vital for understanding the mechanism of action and for designing new analogs with improved binding affinity and selectivity. nih.gov For example, docking simulations have been used to compare the binding of S- and R-citalopram to a homology model of the human serotonin transporter, revealing that the two enantiomers bind in opposite orientations. bohrium.com

Molecular Dynamics (MD) simulations provide a more dynamic picture of the binding process. By simulating the movements of atoms over time, MD can reveal how the ligand and protein adapt to each other upon binding and can help to estimate the binding free energy. mdpi.com These simulations can also shed light on how mutations in the target protein might affect drug binding, which is important for understanding drug resistance.

The table below summarizes some key parameters and findings from molecular docking studies of citalopram with the serotonin transporter.

| Parameter | Description | Typical Values/Findings for Citalopram |

| Binding Affinity | The strength of the interaction between the ligand and the protein. | High affinity, with binding energies in the range of -8 to -9 kcal/mol. researchgate.netresearchgate.net |

| Key Interacting Residues | Amino acids in the binding site that form important contacts with the ligand. | Tyr95, Ile172, Phe341, Ala173, Thr439. bohrium.com |

| Binding Orientation | The specific pose of the ligand within the binding pocket. | S- and R-enantiomers have been predicted to bind in opposite orientations. bohrium.com |

Prediction of Isotope Effects on Reaction Kinetics and Biotransformation Mechanisms

The substitution of hydrogen with deuterium (B1214612) can significantly affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break. taylorandfrancis.com

In the context of drug metabolism, the KIE can be exploited to slow down the rate of biotransformation of a drug, leading to improved pharmacokinetic properties. taylorandfrancis.com Citalopram is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP3A4, and CYP2D6. nih.govnih.govdrugbank.comnih.gov These enzymes often catalyze the oxidation of C-H bonds. taylorandfrancis.com By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to reduce the rate of metabolism and increase the drug's half-life.

Computational methods can be used to predict the magnitude of the KIE for different metabolic pathways. By modeling the transition state of the reaction, it is possible to calculate the difference in activation energy between the deuterated and non-deuterated compounds. These predictions can help to identify the optimal positions for deuteration to achieve the desired therapeutic effect.

Factors influencing the magnitude of the KIE:

The nature of the reaction: The KIE is largest for reactions where the C-H bond is broken in the rate-determining step. wikipedia.org

The position of deuteration: The effect is greatest when the deuterium is directly involved in the bond-breaking process (primary KIE). wikipedia.org

The specific CYP enzyme involved: Different enzymes may have different sensitivities to isotopic substitution.

In Silico Approaches for Predicting Analytical Properties of Deuterated Compounds

In silico methods, which are computer-based simulations, are increasingly used to predict the analytical properties of compounds, including their behavior in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govresearchgate.net For deuterated compounds like Acetyl Citalopram-d6 Oxalate (B1200264), these predictions can be particularly useful for developing and optimizing analytical methods for their detection and quantification.

Prediction of Chromatographic Behavior:

The retention time of a compound in HPLC is influenced by its physicochemical properties, such as its lipophilicity and polarity. cchmc.orgmdpi.com Deuteration can subtly alter these properties, leading to small differences in retention time between the deuterated and non-deuterated analogs. cchmc.orgacs.org Computational models can be used to predict these differences, which can aid in the development of chromatographic methods capable of separating the two forms.

Prediction of Mass Spectra:

Mass spectrometry is a key technique for identifying and quantifying deuterated compounds. The mass spectrum of a molecule is determined by its isotopic composition. Computational tools can accurately predict the expected isotope patterns for deuterated compounds, which is essential for their unambiguous identification. researchgate.netnih.gov These predictions can also help to distinguish between fully and partially deuterated species. nih.gov

The table below provides an overview of some in silico tools and their applications in predicting the analytical properties of deuterated compounds.

| Analytical Technique | Predicted Property | In Silico Tool/Approach |

| HPLC | Retention Time | Quantitative Structure-Retention Relationships (QSRR) |

| Mass Spectrometry | Isotope Pattern | Isotope distribution calculators, probability models. nih.gov |

| NMR Spectroscopy | Chemical Shifts | Quantum mechanical calculations (e.g., GIAO). |

Future Research Directions and Emerging Methodological Advancements for Deuterated Pharmaceutical Reference Materials

Integration of Advanced Analytical Platforms for Enhanced Sensitivity and Specificity in Research

The utility of deuterated standards is intrinsically linked to the capabilities of the analytical instrumentation used for their detection. The future in this area points toward the integration of increasingly sophisticated analytical platforms to achieve unprecedented levels of sensitivity and specificity. High-field Nuclear Magnetic Resonance (NMR) and advanced mass spectrometry (MS) are at the forefront of this evolution. congruencemarketinsights.com

Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (LC-MS/MS) are becoming standard for the accurate analysis of compounds in complex biological matrices. lcms.cz These systems offer ultra-fast scanning speeds and polarity switching, enabling the simultaneous analysis of dozens of analytes and their corresponding deuterated internal standards in a single, rapid method. lcms.cz The primary advantage of using a stable isotope-labeled internal standard that co-elutes with the analyte is its ability to normalize for variations in sample preparation and, crucially, for matrix effects in LC-MS/MS analysis, which can suppress or enhance the instrument's response. kcasbio.comscispace.com

Future developments are expected to include dual-isotope labeling technologies, which combine deuterium (B1214612) with other stable isotopes like carbon-13 or nitrogen-15. This approach allows for more precise molecular tracing in complex pharmacological and biochemical research, enhancing the resolution and reproducibility of metabolic studies. congruencemarketinsights.com

| Analytical Platform | Key Advancement | Benefit for Deuterated Standard Analysis |

| UHPLC-MS/MS | Triple quadrupole systems with ultra-fast scanning and polarity switching. lcms.cz | Enables accurate, high-throughput quantification in complex matrices by correcting for matrix effects. lcms.czclearsynth.com |

| High-Field NMR | Higher magnetic field strengths and improved probe technology. | Provides greater resolution for structural elucidation and purity assessment of deuterated compounds. congruencemarketinsights.com |

| Dual-Isotope Labeling | Combination of Deuterium (²H) with ¹³C or ¹⁵N. congruencemarketinsights.com | Allows for more precise and complex molecular tracing in advanced pharmacological and metabolic research. congruencemarketinsights.com |

Development of Novel Synthetic Strategies for Complex Deuterated Analogs with Broader Research Utility

The synthesis of deuterated compounds is moving beyond simple labeling to the creation of complex, selectively deuterated analogs designed for specific research purposes. The development of novel synthetic strategies is crucial for expanding the library of available reference materials and for improving the efficiency and cost-effectiveness of their production. nih.govresearchgate.net

Two primary methods exist for introducing deuterium into a molecule: direct chemical synthesis using isotope-containing building blocks and hydrogen-deuterium exchange (H/D exchange) on the final molecule or an intermediate. doi.orgacanthusresearch.com While direct synthesis offers precise control over the location of the deuterium labels, H/D exchange is often a simpler and less costly approach. researchgate.netacanthusresearch.com

Recent innovations in H/D exchange catalysis are a significant area of research. Methodologies based on homogeneous and heterogeneous catalysis using metals such as iridium and palladium are continually being refined. doi.org Emerging strategies, including the use of ionic liquids as catalysts, show promise for achieving high levels of deuteration under mild conditions. doi.org Furthermore, the application of multicomponent reactions (MCRs) is being explored as a rapid method to generate large libraries of diverse, deuterated drug-like molecules, which can accelerate the identification of novel therapeutic agents with improved metabolic stability. nih.govazregents.edu The goal of these advanced synthetic methods is to produce highly stable, specifically labeled standards that are suitable for a wide range of applications, from metabolic studies to quantitative bioanalysis. jscimedcentral.commdpi.comiaea.org

| Synthetic Strategy | Description | Advantages |

| Multi-Step Synthesis | Involves building the molecule from an isotopically labeled precursor. doi.org | High regio- and chemoselectivity; precise control over label position. doi.orgacanthusresearch.com |

| Hydrogen-Deuterium Exchange (H/D) | Swaps hydrogen atoms for deuterium on an existing molecule using a catalyst (e.g., acid, base, metal). researchgate.netacanthusresearch.com | Simpler process, often lower cost, and can be applied to late-stage intermediates or the final molecule. researchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions using three or more starting materials to rapidly create complex molecules. nih.govazregents.edu | Enables rapid production of large libraries of deuterated drug-like compounds. nih.gov |

Expanding Applications in Mechanistic Toxicology and Environmental Fate Research

Deuterated reference materials are becoming indispensable tools for investigating the complex interactions between chemical compounds and biological or environmental systems. Their use is expanding beyond traditional pharmacokinetic studies into the realms of mechanistic toxicology and environmental fate research. clearsynth.comdataintelo.com

In mechanistic toxicology, deuterated analogs help elucidate the metabolic pathways of drugs and xenobiotics. By tracing the metabolism of a deuterated compound, researchers can identify the formation of reactive metabolites, which are often responsible for toxicity. Incorporating deuterium at a known site of metabolism can slow down the reaction due to the kinetic isotope effect, which can help in developing safer drug candidates with reduced toxicity. jscimedcentral.comdataintelo.com

In environmental science, deuterated compounds serve as powerful tracers to monitor the transport, degradation, and ultimate fate of pollutants. dataintelo.com For example, they can be used in controlled studies to track the breakdown of agrochemicals or industrial chemicals in soil and water systems. dataintelo.comresearchgate.net This provides critical data for environmental risk assessment and the development of remediation strategies. dataintelo.com The rising regulatory focus on environmental safety and sustainable chemistry is expected to drive further demand for deuterated standards in these applications. dataintelo.com

Role in Developing High-Throughput Screening Methodologies for Preclinical Research

High-throughput screening (HTS) has revolutionized early-stage drug discovery by enabling the automated testing of thousands to hundreds of thousands of compounds per day. nih.govbmglabtech.com In this highly automated environment, the reliability and accuracy of analytical data are paramount. Deuterated internal standards play a critical role in ensuring the robustness of HTS assays, particularly those used to gather metabolic, pharmacokinetic, and toxicological data in preclinical research. nih.gov

HTS platforms utilize robotics, liquid handling devices, and multi-well plates (e.g., 384- or 1536-well formats) to conduct a massive number of experiments in parallel. bmglabtech.comresearchgate.net When coupled with sensitive analytical techniques like LC-MS, these platforms can rapidly generate vast datasets. researchgate.net The inclusion of a deuterated internal standard like Acetyl Citalopram-d6 Oxalate (B1200264) in each well allows for the precise quantification of the parent compound (Citalopram or its acetylated form), correcting for variability inherent in automated liquid handling and mitigating matrix effects from the assay medium. kcasbio.com

As HTS technologies continue to advance, with greater miniaturization and integration with computational drug design, the need for high-quality, reliable deuterated reference materials will only increase. pharmasalmanac.comthermofisher.com They are essential for validating hits, optimizing leads, and ensuring that the massive amount of data generated by these platforms is accurate and reproducible, thereby accelerating the entire drug discovery pipeline. kcasbio.compharmasalmanac.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.